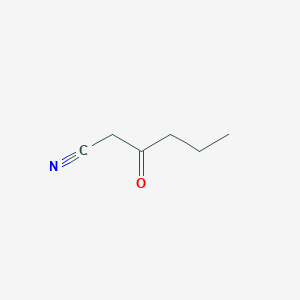
3-Oxohexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxohexanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
3-Oxohexanenitrile serves as a valuable building block in organic synthesis. Its nitrile group allows for diverse chemical transformations, making it useful in creating complex organic molecules.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxo compounds |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Nucleophilic Substitution | Alkyl halides or acyl chlorides | Substituted nitriles or amides |
Recent studies have investigated the biological activity of this compound, particularly its antimicrobial properties. Research has shown that it exhibits significant activity against various pathogenic bacteria and fungi, suggesting potential applications in pharmaceuticals and biocides.
- Case Study : A study highlighted the compound's effectiveness against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Medicinal Chemistry
In the field of medicinal chemistry, this compound has been explored for its potential as a lead compound in drug development. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies.
- Case Study : Research focused on identifying inhibitors for Trypanosoma brucei, the causative agent of African sleeping sickness, utilized derivatives of this compound in their screening processes. The findings indicated promising activity against the parasite, warranting further investigation into its mechanism of action .
Industrial Applications
This compound is also utilized in industrial settings for the production of fine chemicals. Its ability to serve as an intermediate in synthesizing other compounds makes it valuable in various manufacturing processes.
| Industry | Application |
|---|---|
| Pharmaceutical | Drug synthesis and development |
| Agricultural | Development of agrochemicals |
| Chemical Manufacturing | Production of specialty chemicals |
Propriétés
Numéro CAS |
14274-30-7 |
|---|---|
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
3-oxohexanenitrile |
InChI |
InChI=1S/C6H9NO/c1-2-3-6(8)4-5-7/h2-4H2,1H3 |
Clé InChI |
ZUEOZCBPTFMWGI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CC#N |
SMILES canonique |
CCCC(=O)CC#N |
Synonymes |
CYANO-PENTANONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















